Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride

Description

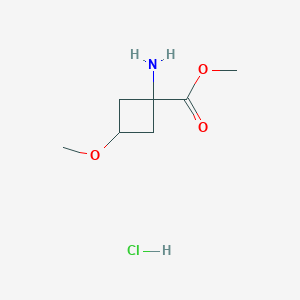

Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride (CAS: 2089258-00-2) is a cyclobutane-derived compound featuring a unique stereochemical arrangement. Its molecular formula is C₉H₁₆ClNO₃, with a molecular weight of 227.69 g/mol . The structure includes:

- A cyclobutane ring substituted at positions 1 and 2.

- An amino group (-NH₂) and methoxy group (-OCH₃) at position 1 and 3, respectively.

- A methyl ester (-COOCH₃) at position 1, forming a carboxylate moiety.

- A hydrochloride salt (-Cl⁻), enhancing its stability and solubility in polar solvents .

This compound is synthesized via reactions involving ethyl acetate and hydrochloric acid, as demonstrated in analogous procedures for structurally related cyclobutane derivatives . Its rigid cyclobutane ring confers steric constraints, making it valuable in medicinal chemistry for probing enzyme active sites or designing conformationally restricted analogs .

Properties

IUPAC Name |

methyl 1-amino-3-methoxycyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-5-3-7(8,4-5)6(9)11-2;/h5H,3-4,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONJYMNNOLQVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with methoxy and amino substituents, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride has been investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting neurological disorders. Notably, it acts as a selective antagonist of NMDA receptors, which are implicated in excitotoxicity and neurodegenerative diseases .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, allowing chemists to construct more complex molecules. Its unique cyclobutane structure facilitates various reactions, including cycloadditions and nucleophilic substitutions, making it a versatile scaffold for drug discovery .

Biological Studies

Research has shown that this compound can interact with biological macromolecules, influencing their structure and function. It has been studied for its low toxicity and potential as an inhibitor of tumor growth . The compound's ability to form hydrogen bonds with proteins enhances its utility in biological applications.

Data Table: Applications Overview

Case Study 1: Neuroprotective Properties

In a study investigating neuroprotective agents, this compound was evaluated for its efficacy against excitotoxicity. The results indicated that the compound significantly reduced neuronal cell death in vitro when exposed to glutamate-induced toxicity, highlighting its potential therapeutic role in neurodegenerative diseases.

Case Study 2: Synthesis of Novel Derivatives

A research group synthesized several derivatives of this compound to enhance its pharmacological properties. The derivatives exhibited improved binding affinity to NMDA receptors and showed promise in preclinical models of Alzheimer’s disease.

Mechanism of Action

The mechanism by which methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₈H₁₄ClNO₂ .

- Spectral Data: ¹H NMR (DMSO-d6) shows distinct signals for the methylamino group (δ 2.29 ppm, singlet) and aromatic protons (δ 7.48–7.12 ppm) from tosylate counterions .

- Applications : Used in peptide mimetics due to its modified amine reactivity .

1-Amino-3-hydroxycyclobutane-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₅H₈ClNO₃ .

- Key Differences : A hydroxyl group (-OH) replaces the methoxy group, enhancing polarity and hydrogen-bonding capacity.

- Implications : Increased solubility in aqueous media but reduced stability under acidic conditions compared to the methoxy analog .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂ .

- Key Differences: A linear butanoate ester replaces the cyclobutane ring, eliminating ring strain but reducing conformational rigidity.

- Spectral Data : ¹H NMR (DMSO-d6) shows a singlet for the tert-butyl group (δ 1.02 ppm) and methoxy protons (δ 3.79 ppm) .

Physicochemical Properties

Biological Activity

Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C7H12ClNO4

- Molecular Weight : 195.63 g/mol

- CAS Number : 2344678-10-8

The structure features a cyclobutane ring substituted with a methoxy group and an amino acid derivative, which contributes to its biological properties.

This compound exhibits biological activity through several mechanisms, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can help mitigate oxidative stress-related damage in cells .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. A study highlighted its effectiveness as a dual ATM and DNA-PK inhibitor, suggesting its potential use in anti-tumor therapy . The inhibition of these pathways is critical for cancer cell survival, making this compound a candidate for further development in oncology.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It has been implicated in the modulation of neurodegenerative processes, particularly in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Studies and Experimental Data

Several studies have evaluated the biological activities of this compound. Below is a summary of key findings:

Detailed Research Findings

- Antioxidant Activity : The compound was assessed for its ability to scavenge free radicals using various assays. Results indicated a strong capacity to reduce oxidative stress markers.

- Enzyme Inhibition : Specific assays measured the inhibition of enzymes related to neurotransmitter degradation and metabolic pathways. The results suggest that this compound could play a role in both neuroprotection and metabolic regulation.

- Cell Viability Assays : In vitro studies demonstrated that treatment with this compound resulted in increased cell viability in neuronal cell lines exposed to oxidative stress.

Q & A

Q. What are the standard synthetic routes for Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of cyclobutanone derivatives followed by amine functionalization and hydrochloride salt formation. A common method involves reacting a cyclobutane precursor (e.g., methyl 3-methoxycyclobutane-1-carboxylate) with ammonia or a protected amine under controlled pH and temperature. The hydrochloride salt is formed by treating the free amine with HCl in dioxane or ethanol . Optimization focuses on solvent choice (polar aprotic solvents like THF), reaction time (1–24 hours), and stoichiometric ratios of reagents to minimize byproducts .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Purity is assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation relies on H-NMR and C-NMR to verify cyclobutane ring geometry, amine proton signals (~δ 9.00 ppm for NH), and methoxy/methyl ester groups. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., m/z 193.1 for [CHNO]) and HCl adduct . X-ray crystallography may resolve stereochemistry in racemic mixtures .

Q. What are the key solubility properties, and how do they influence experimental design?

The compound is highly soluble in polar solvents (water, methanol) due to its hydrochloride salt form but poorly soluble in non-polar solvents (hexane). This impacts reaction design: aqueous-phase reactions are feasible, while non-polar solvents require phase-transfer catalysts. Solubility in DMSO (~50 mg/mL) is critical for biological assays .

Advanced Research Questions

Q. How does stereochemistry at the cyclobutane ring affect reactivity and biological activity?

The rac-(1S,3S) isomer ( ) exhibits distinct reactivity due to steric hindrance from the methoxy group. Computational modeling (DFT or MD simulations) predicts preferential binding to enzymatic pockets (e.g., GABA receptors) compared to trans isomers. Stereochemical purity is controlled via chiral chromatography or asymmetric synthesis using enantioselective catalysts .

Q. What strategies mitigate side reactions during functionalization of the amine group?

Protecting the amine with Boc (tert-butoxycarbonyl) or Fmoc groups prevents unwanted nucleophilic attacks. For example, Boc-protected intermediates undergo smooth deprotection with HCl/dioxane to regenerate the free amine. Reaction monitoring via in-situ IR or LC-MS ensures minimal overalkylation or oxidation .

Q. How can computational tools predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential binding sites on proteins like neurotransmitter receptors. QSAR studies correlate substituent effects (e.g., methoxy vs. ethoxy) with activity. MD simulations assess stability in lipid bilayers, guiding drug delivery designs .

Q. What analytical challenges arise in quantifying degradation products under varying pH conditions?

Acidic conditions (pH < 3) promote hydrolysis of the ester group to carboxylic acid, while alkaline conditions (pH > 9) deprotonate the amine. Stability studies using accelerated degradation (40°C/75% RH) and LC-MS/MS detect major degradants like 1-amino-3-methoxycyclobutane-1-carboxylic acid. Method validation follows ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.